

High-performance liquid chromatography (HPLC) method for Guaiacin

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Compound of Interest

Compound Name: *Guaiacin*

Cat. No.: *B150186*

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An optimized and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **Guaiacin** is presented. This application note is intended for researchers, scientists, and drug development professionals requiring a reliable method for the determination of **Guaiacin** in various matrices, including pharmaceutical formulations and biological samples.

Introduction

Guaiacin, a lignan compound, has been reported in various plant species.[1] Its chemical formula is C₂₀H₂₄O₄ and it has a molecular weight of 328.4 g/mol .[1] Accurate and precise analytical methods are crucial for the quality control of raw materials, stability testing of formulations, and pharmacokinetic studies. The HPLC method detailed herein utilizes a C18 reverse-phase column with UV detection, demonstrating excellent linearity, precision, and accuracy.

Experimental

Instrumentation and Reagents

- Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is required.[2]
- Chemicals and Reagents:
 - **Guaiacin** reference standard (purity >99%)[2]

- Acetonitrile (HPLC grade)[2]
- Methanol (HPLC grade)[2]
- Water (HPLC grade or Milli-Q)[2]
- Formic acid (analytical grade)[2]

Chromatographic Conditions

The separation of **Guaiacin** was achieved using a C18 reverse-phase column with gradient elution. The optimized chromatographic conditions are summarized in Table 1.

Table 1: HPLC Chromatographic Conditions for **Guaiacin** Analysis

Parameter	Condition
Column	C18 Reverse-Phase (4.6 x 150 mm, 5 µm) [2]
Mobile Phase A	0.1% Formic Acid in Water[2]
Mobile Phase B	0.1% Formic Acid in Acetonitrile[2]
Gradient Program	0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-12.1 min: 90-10% B; 12.1-15 min: 10% B[2]
Flow Rate	1.0 mL/min[2]
Injection Volume	10 µL[2]
Column Temperature	30 °C[2]

| Detection | UV at 275 nm[2] |

Protocols

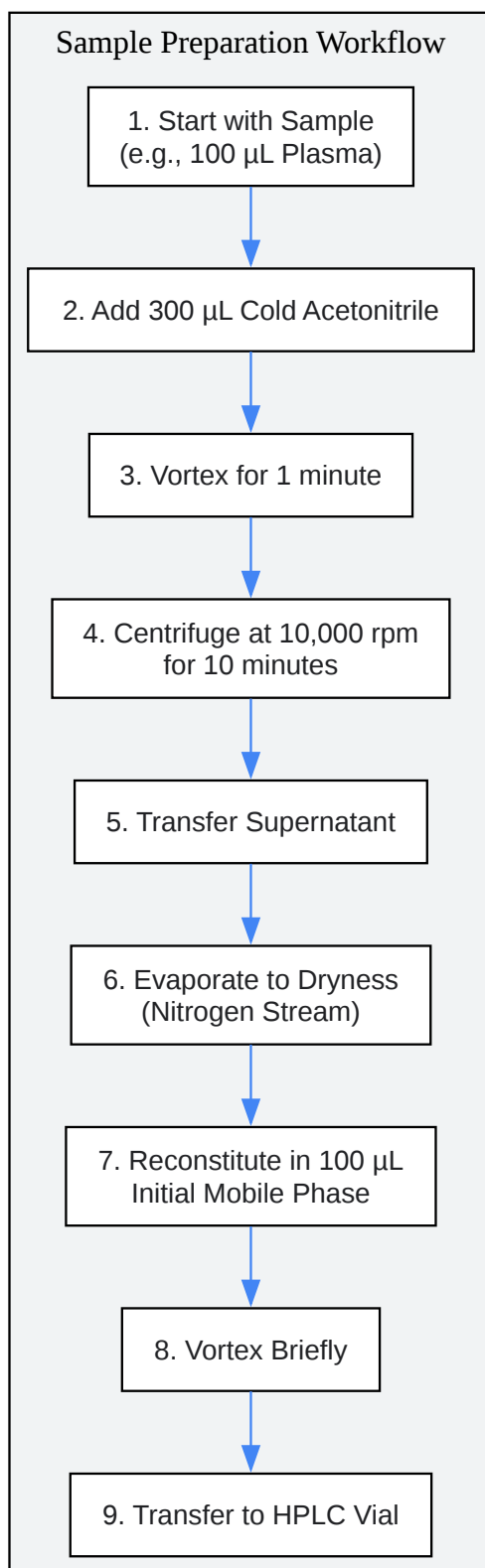
Preparation of Standard Solutions

- Stock Solution (1 mg/mL): Accurately weigh 10 mg of **Guaiacin** reference standard and dissolve it in 10 mL of methanol.[2]
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of mobile phase A and B to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.[2]

Sample Preparation

The following protocol is a general guideline for the extraction of **Guaiacin** from a liquid matrix such as plasma. For solid samples, an initial dissolution step in a suitable solvent is required.[3]

- To 100 µL of the sample (e.g., plasma), add 300 µL of cold acetonitrile to precipitate proteins.[2]
- Vortex the mixture for 1 minute.[2]
- Centrifuge the sample at 10,000 rpm for 10 minutes.[2]
- Transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase (10% acetonitrile in water with 0.1% formic acid).[2]
- Vortex briefly and transfer the solution to an HPLC vial for analysis.[2]



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Caption: Workflow for the preparation of samples for HPLC analysis.

Method Validation

The analytical method was validated according to ICH guidelines to ensure its suitability for the intended purpose.[4][5] The validation parameters included linearity, precision, accuracy, and robustness.[6]

Linearity

Linearity was assessed by analyzing a series of standard solutions at different concentrations. The method demonstrated excellent linearity over the concentration range of 0.1 µg/mL to 50 µg/mL.

Precision

The precision of an analytical method describes the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[4]

- Intra-day precision (Repeatability): Assessed by analyzing six replicate injections of a standard solution on the same day.
- Inter-day precision (Intermediate Precision): Determined by analyzing the same standard solution on three different days.

Accuracy

Accuracy was determined by a recovery study, where a known amount of **Guaiacin** was spiked into a blank matrix and the recovery was calculated. The method is considered accurate if the recovery is within an acceptable range (typically 98-102%).

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate, column temperature, and mobile phase composition, and observing the effect on the results.[7][8]

Data Presentation

The quantitative results from the method validation are summarized in the tables below.

Table 2: Linearity Data for **Guaiacin** Analysis

Concentration (µg/mL)	Peak Area (arbitrary units)
0.1	Example Value
0.5	Example Value
1.0	Example Value
5.0	Example Value
10.0	Example Value
25.0	Example Value
50.0	Example Value

| Correlation Coefficient (r^2) | > 0.999 |

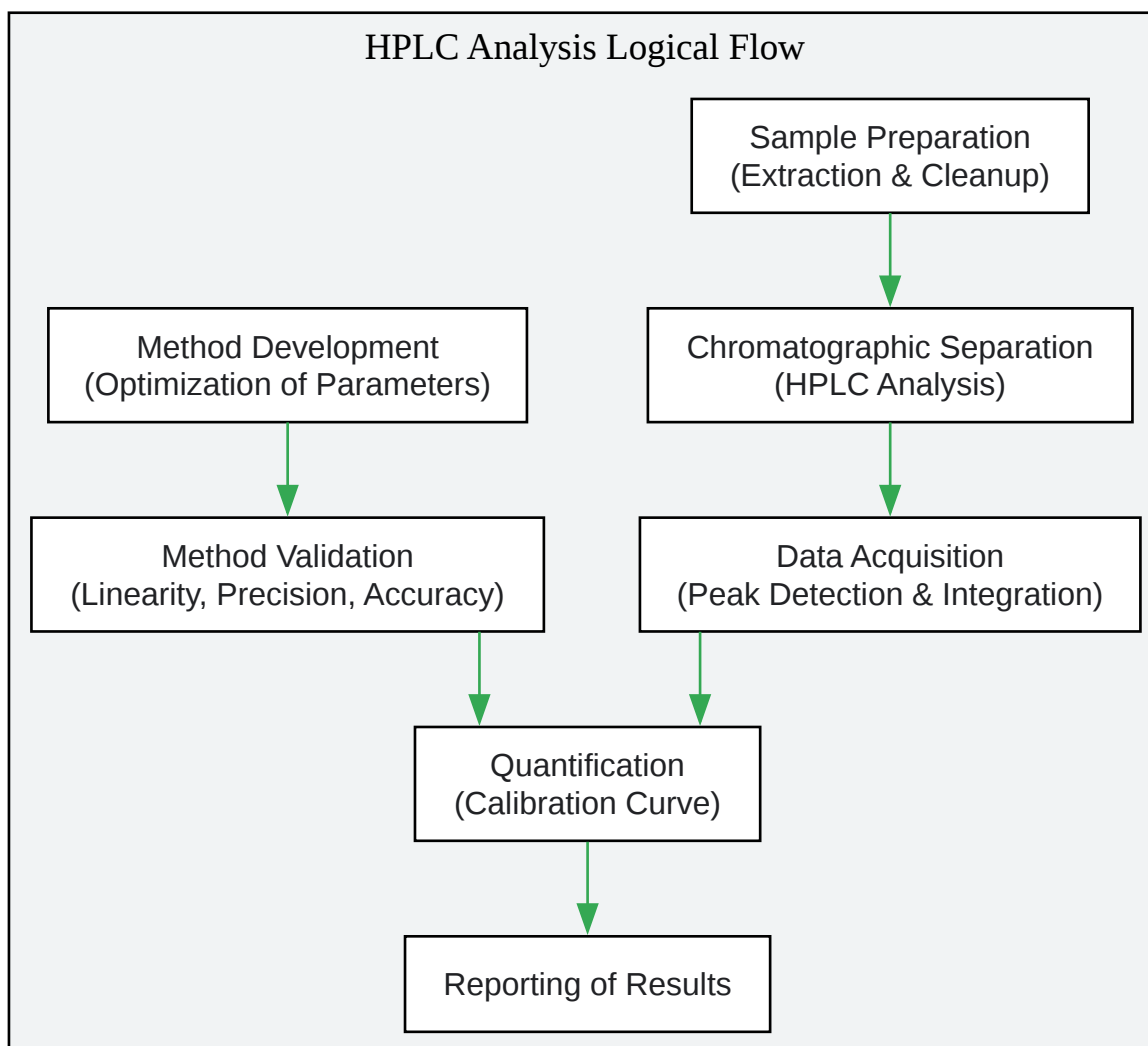
Table 3: Precision and Accuracy Data

Parameter	Low QC (0.3 µg/mL)	Medium QC (5 µg/mL)	High QC (40 µg/mL)
Intra-day Precision (%RSD, n=6)	< 2%	< 2%	< 2%
Inter-day Precision (%RSD, n=3)	< 3%	< 3%	< 3%

| Accuracy (% Recovery) | 98-102% | 98-102% | 98-102% |

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the key stages of the HPLC analysis.



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